![molecular formula C13H16FN3O B7587869 1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)
1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as FPE and is a derivative of the commonly used drug, propranolol. FPE has been studied for its ability to selectively block certain beta-adrenergic receptors, which are involved in various physiological processes.
Mecanismo De Acción
FPE selectively blocks beta-adrenergic receptors by binding to the receptor site and preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways that are activated by beta-adrenergic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPE depend on the specific beta-adrenergic receptor subtype that is being targeted. In general, FPE has been shown to decrease heart rate and blood pressure, as well as decrease anxiety and improve cognitive function. FPE has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPE in lab experiments include its high purity and yield, as well as its ability to selectively block beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor blockade without interference from other signaling pathways.
The limitations of using FPE in lab experiments include its potential toxicity and the need for careful dosing and handling. FPE may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
For the research on FPE include further studies on its efficacy and safety in animal models, as well as clinical trials in humans. FPE may also be studied for its potential applications in other fields, such as immunology and endocrinology. Additionally, the development of novel derivatives of FPE may lead to the discovery of more selective and potent beta-adrenergic receptor blockers.
Métodos De Síntesis
The synthesis of FPE involves several steps, starting with the reaction of 2-fluoroaniline with 4-methylpyrazole to form the intermediate, 2-fluoro-N-(4-methylpyrazol-1-yl)aniline. This intermediate is then reacted with chloroacetaldehyde to form the final product, 1-(2-fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol. The synthesis of FPE has been optimized for high yield and purity, making it a suitable candidate for research applications.
Aplicaciones Científicas De Investigación
FPE has been studied for its potential applications in various fields of research, including neuroscience, cardiology, and oncology. In neuroscience, FPE has been shown to selectively block beta-adrenergic receptors in the brain, which are involved in regulating mood, cognition, and behavior. This makes FPE a potential candidate for the treatment of mental health disorders such as anxiety and depression.
In cardiology, FPE has been studied for its ability to selectively block beta-adrenergic receptors in the heart, which are involved in regulating heart rate and blood pressure. This makes FPE a potential candidate for the treatment of cardiovascular diseases such as hypertension and arrhythmia.
In oncology, FPE has been shown to inhibit the growth and proliferation of cancer cells in vitro. This makes FPE a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-17-9-10(7-16-17)6-15-8-13(18)11-4-2-3-5-12(11)14/h2-5,7,9,13,15,18H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIOGNGWDMHYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


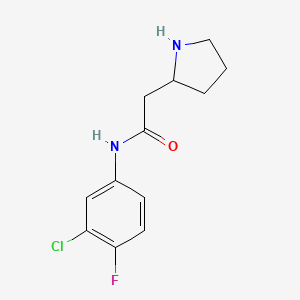

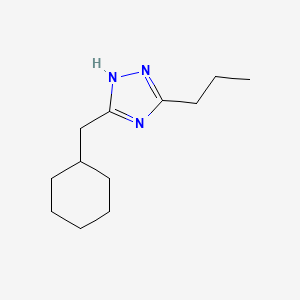
![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)
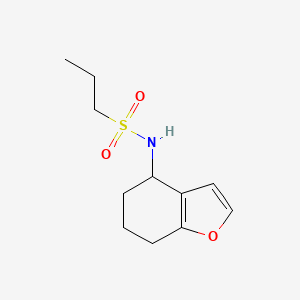
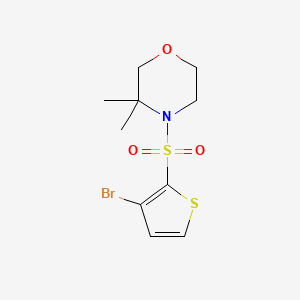
![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)
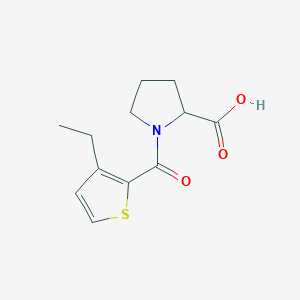
![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)